molecular formula C12H14N2O2S2 B12109515 1-benzyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

1-benzyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide

Cat. No.: B12109515
M. Wt: 282.4 g/mol
InChI Key: BYAGIGIRJJKMRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a heterocyclic compound that features a unique structure combining a thienoimidazole core with a benzylic substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate thioamide and diamine precursors under acidic conditions to form the thienoimidazole core. The benzylic group is then introduced via nucleophilic substitution or alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-benzyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the thione group to a thiol or further to a hydrocarbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups at the benzylic position.

Scientific Research Applications

1-benzyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug development.

    Medicine: Potential therapeutic applications include antimicrobial, antiviral, and anticancer activities.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-benzyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide involves its interaction with molecular targets such as enzymes or receptors. The thienoimidazole core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The benzylic group can enhance binding affinity and specificity through hydrophobic interactions or π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    1-benzylimidazole: Lacks the thieno and thione groups, making it less versatile in terms of chemical reactivity and biological activity.

    Tetrahydrothieno[3,4-d]imidazole: Similar core structure but without the benzylic substitution, affecting its physical and chemical properties.

    Thieno[3,4-d]imidazole-2-thione: Similar core but lacks the benzylic group and the 5,5-dioxide functionality, which can influence its reactivity and applications.

Uniqueness

1-benzyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide stands out due to its combined structural features, which confer unique chemical reactivity and potential for diverse applications. The presence of both the thienoimidazole core and the benzylic group allows for a wide range of chemical modifications and interactions with biological targets.

This compound’s versatility makes it a valuable subject of study in various scientific disciplines, from synthetic chemistry to pharmacology and materials science.

Properties

Molecular Formula

C12H14N2O2S2

Molecular Weight

282.4 g/mol

IUPAC Name

3-benzyl-5,5-dioxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione

InChI

InChI=1S/C12H14N2O2S2/c15-18(16)7-10-11(8-18)14(12(17)13-10)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,17)

InChI Key

BYAGIGIRJJKMRN-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=S)N2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.